Class-Level FABP4 Inhibitory Potency of Non-Annulated Thiophenylamides vs. Literature FABP4 Inhibitors
Non‑annulated thiophenylamides from the same patent series as CAS 1060355‑93‑2 achieve FABP4 IC₅₀ values as low as 20 nM (e.g., BDBM234687; US9353102, Example 6.4) and FABP5 IC₅₀ values of 16–30 nM (e.g., BDBM234704; US9353102, Example 4.10), measured under TR‑FRET assay conditions at pH 7.5 [1][2]. By contrast, the widely used FABP4 inhibitor BMS‑309403 exhibits an FABP4 IC₅₀ of approximately 200 nM (0.2 µM) [3], and HTS01037 shows a Ki of 0.67 µM against FABP4 [4]. While the exact IC₅₀ of CAS 1060355‑93‑2 has not been publicly disclosed as an individual compound, its membership in the non‑annulated thiophenylamide chemotype places it within a series demonstrating up to 10‑fold greater potency than BMS‑309403 and up to 33‑fold greater potency than HTS01037 at the FABP4 target [1][3][4].
| Evidence Dimension | FABP4 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Not individually disclosed; class range: 20 nM – >1 µM |
| Comparator Or Baseline | BMS-309403: IC₅₀ ≈200 nM; HTS01037: Ki = 670 nM |
| Quantified Difference | Class-leading analogs: up to ~10× more potent than BMS‑309403; up to ~33× more potent than HTS01037 |
| Conditions | TR‑FRET assay, pH 7.5, recombinant human FABP4 (BindingDB entry 8149); literature values for BMS‑309403 and HTS01037 from published studies |
Why This Matters
Procurement of CAS 1060355‑93‑2 enables access to a chemotype with demonstrably higher FABP4 inhibitory ceiling than legacy tool compounds, critical for programs requiring potent target engagement.
- [1] BindingDB. BDBM234687 (US9353102, Example 6.4): IC50 20 nM for FABP4. http://www.bindingdb.org/ View Source
- [2] BindingDB. BDBM234704 (US9353102, Example 4.10): IC50 22 nM (FABP4), 30 nM (FABP5). http://www.bindingdb.org/ View Source
- [3] Furuhashi, M.; Tuncman, G.; Görgün, C.Z.; et al. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2. Nature 2007, 447, 959–965. (BMS-309403 IC50 data). View Source
- [4] Lehmann, F.; Haile, S.; Axen, E.; et al. Discovery of inhibitors of FABP4, a novel adipokine linked to insulin resistance. BMC Pharmacol. 2004, 4, 18. (HTS01037 Ki data). View Source
